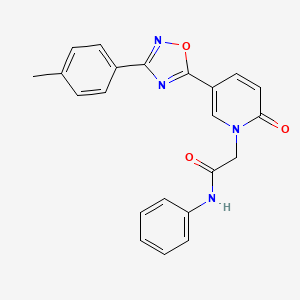

2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide

Description

This compound features a pyridinone scaffold substituted at the 5-position with a 1,2,4-oxadiazole ring bearing a para-tolyl group. The 1,2,4-oxadiazole ring is known for enhancing metabolic stability and binding affinity in drug-like molecules, while the pyridinone core may confer hydrogen-bonding capabilities.

Properties

IUPAC Name |

2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-15-7-9-16(10-8-15)21-24-22(29-25-21)17-11-12-20(28)26(13-17)14-19(27)23-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVLLKNBKHRFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cycloaddition of Huisgen 1,4-dipoles with suitable dipolarophiles. For instance, the reaction of 1,5-diphenyl-1H-pyrrole-2,3-dione with dimethyl acetylenedicarboxylate and pyridine in chloroform at room temperature can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit considerable antimicrobial properties. For instance, derivatives similar to the compound have been evaluated for their antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli. These studies typically employ the disc diffusion method to assess efficacy, revealing that certain derivatives can inhibit bacterial growth effectively .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 18 |

| Compound C | C. albicans | 12 |

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been a focal point in recent research. The compound under discussion has shown promise in inhibiting the growth of various cancer cell lines. For example, derivatives have been tested against glioblastoma and ovarian cancer cell lines, demonstrating significant cytotoxic effects with percent growth inhibitions ranging from 51% to over 86% depending on the specific derivative and cancer type .

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound D | SNB-19 | 86.61 |

| Compound E | OVCAR-8 | 85.26 |

| Compound F | HCT-116 | 56.88 |

Anti-Diabetic Applications

Emerging research indicates that certain oxadiazole derivatives may also possess anti-diabetic properties. In vivo studies using genetically modified models have suggested that these compounds can significantly lower glucose levels, highlighting their potential as therapeutic agents for diabetes management .

Molecular Docking Studies

Molecular docking studies have been instrumental in understanding the interactions between oxadiazole compounds and biological targets. These computational approaches help predict binding affinities and elucidate mechanisms of action, providing insights into how modifications to the chemical structure can enhance biological activity .

Drug Design and Development

The versatility of oxadiazole derivatives extends to their role in drug design. Their ability to serve as scaffolds for novel pharmacophores allows medicinal chemists to develop new drugs targeting various diseases, including cancer and infectious diseases. The ongoing synthesis and characterization of new derivatives continue to expand the therapeutic landscape available to researchers .

Mechanism of Action

The mechanism by which 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites to block or activate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share core motifs (pyridinone, oxadiazole, or acetamide groups) and are compared based on substituent variations and molecular properties:

Structural and Functional Insights

Analogue 1’s N-(3-ethylphenyl) substituent introduces steric bulk, which could reduce binding pocket accessibility relative to the target’s simpler N-phenyl group.

Molecular Weight and Complexity :

- The target compound (374.4 g/mol) falls within the “drug-like” range (200–500 g/mol), whereas Analogue 2’s larger structure (648.8 g/mol) may limit bioavailability due to poor solubility.

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for oxadiazole formation (e.g., cyclization of amidoximes with carboxylic acids), as seen in Analogue 1.

- Data Gaps: No experimental data (e.g., IC₅₀, solubility, LogP) are available in the provided evidence, limiting direct pharmacological comparisons.

Biological Activity

2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. Its structure includes:

- A pyridine ring

- An oxadiazole ring

- A phenylacetamide group

This structural diversity allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzyme activity or bind to receptor sites, influencing signaling pathways. The following mechanisms have been observed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors, altering their activity and downstream signaling.

- Antimicrobial Activity : Similar compounds have shown significant bactericidal effects against various pathogens.

Biological Activity Data

Recent studies have highlighted the biological potential of oxadiazole derivatives, including the compound . Below is a summary of relevant findings:

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial properties of similar oxadiazole derivatives, it was found that compounds with a structure analogous to this compound demonstrated notable effectiveness against Gram-positive bacteria. The mechanism was linked to the inhibition of biofilm formation and disruption of bacterial cell wall synthesis.

Case Study 2: Cytotoxic Effects

Another study focused on the cytotoxic effects of related compounds on cancer cell lines (MCF-7 and A549). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like doxorubicin, suggesting potential as anticancer agents.

Comparative Analysis

When compared to other similar compounds in the literature, this compound stands out due to its unique combination of oxadiazole and pyridine moieties, which enhances its biological activity.

| Compound Name | IC50 (µM) against MCF-7 | Mechanism |

|---|---|---|

| Doxorubicin | 10.38 | Topoisomerase inhibition |

| Compound A | 15.63 | Apoptosis induction through p53 activation |

| Target Compound | 0.12–2.78 | Enzyme inhibition and receptor modulation |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step protocols:

- Oxadiazole ring formation : Use hydroxylamine and carboxylic acid derivatives in polar solvents (e.g., DMF) under reflux .

- Coupling reactions : Attach pyridine and phenylacetamide moieties via nucleophilic substitution or amidation, requiring bases like KCO or NaOH to deprotonate intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) . Key parameters include temperature (60–120°C), pH control (neutral to mildly basic), and reaction time (6–24 hours) .

Q. Which analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR validate connectivity of the oxadiazole, pyridinone, and acetamide groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .

- Elemental Analysis : Ensures stoichiometric purity (<0.4% deviation) .

Intermediate Research Questions

Q. How do structural modifications influence stability under physiological conditions?

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, influenced by electron-withdrawing groups on the oxadiazole ring .

- pH stability : Hydrolysis of the oxadiazole ring occurs in strongly acidic (pH < 3) or basic (pH > 10) conditions, monitored via HPLC .

- Light sensitivity : UV-Vis spectroscopy reveals photodegradation under UV light (λ = 254 nm), necessitating dark storage .

Q. What methodologies determine solubility and formulation compatibility?

- Solubility profiling : Use shake-flask method with buffers (pH 1.2–7.4) and solvents (DMSO, PEG-400). Low aqueous solubility (<10 µM) is common due to hydrophobic aryl groups .

- Lipophilicity : LogP values (~3.5) calculated via reverse-phase HPLC correlate with poor bioavailability .

- Co-solvent systems : Ethanol/water mixtures (1:1 v/v) improve solubility for in vitro assays .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

- Orthogonal assays : Compare enzyme inhibition (e.g., COX-2 IC) with cytotoxicity (MTT assay) to distinguish target-specific effects from nonspecific toxicity .

- Metabolite screening : LC-MS identifies degradation products that may interfere with activity measurements .

- Structural analogs : Test derivatives with modified substituents (e.g., p-tolyl vs. chlorophenyl) to isolate structure-activity relationships .

Q. What advanced strategies validate target engagement and mechanism of action?

- Surface Plasmon Resonance (SPR) : Direct binding assays quantify affinity (K) for proteins like kinases or GPCRs .

- Crystallography : X-ray structures of compound-protein complexes reveal binding modes (e.g., hydrogen bonding with oxadiazole N-atoms) .

- RNA-seq/proteomics : Transcriptomic or proteomic profiling identifies downstream pathways (e.g., apoptosis markers) .

Q. How do oxidation/reduction pathways affect reactivity and metabolite formation?

- Oxidation : Cytochrome P450 enzymes (e.g., CYP3A4) metabolize the pyridinone ring to N-oxide derivatives, detected via LC-MS/MS .

- Reduction : Sodium borohydride selectively reduces the 2-oxo group on pyridinone, altering electronic properties and bioactivity .

- Computational modeling : DFT calculations predict redox potentials and guide synthetic modifications to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.